3-Hydroxy-1-benzothiophene-2-carbonitrile
Overview
Description
SCH-546909, also known as Aristolactam A IIIa, is an aristolactam-type alkaloid that can be isolated from the plant Glycosmis chlorosperma. This compound is known for its inhibitory effects on the enzyme dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). It has shown significant biological activities, including inhibition of platelet aggregation and cytotoxic effects on HeLa cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SCH-546909 involves the extraction of the compound from Glycosmis chlorosperma the isolation process typically involves solvent extraction, followed by purification using chromatographic techniques .
Industrial Production Methods
Industrial production methods for SCH-546909 are not widely reported. The compound is primarily used for research purposes, and large-scale production methods have not been extensively developed or documented .
Chemical Reactions Analysis
Types of Reactions
SCH-546909 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in SCH-546909.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving SCH-546909 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products .
Major Products Formed
The major products formed from the reactions of SCH-546909 depend on the type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
SCH-546909 has several scientific research applications, including:
Chemistry: Used as a model compound for studying aristolactam-type alkaloids and their chemical properties.
Biology: Investigated for its inhibitory effects on DYRK1A and its potential role in regulating cellular processes.
Medicine: Studied for its cytotoxic effects on cancer cells, particularly HeLa cells, and its potential as an anti-cancer agent.
Industry: Utilized in research and development for potential therapeutic applications
Mechanism of Action
SCH-546909 exerts its effects primarily through the inhibition of DYRK1A. This enzyme plays a crucial role in various cellular processes, including cell cycle regulation and neuronal development. By inhibiting DYRK1A, SCH-546909 can modulate these processes, leading to its observed biological activities. The compound also inhibits platelet aggregation induced by arachidonic acid, collagen, and platelet-activating factor .
Comparison with Similar Compounds
Similar Compounds
Aristolactam A II: Another aristolactam-type alkaloid with similar biological activities.
Aristolactam B: A related compound with distinct chemical properties and biological effects.
Aristolactam C: Another member of the aristolactam family with unique characteristics.
Uniqueness of SCH-546909
SCH-546909 is unique due to its specific inhibitory effects on DYRK1A and its strong cytotoxic effects on HeLa cells. Compared to other aristolactam-type alkaloids, SCH-546909 has shown more potent inhibition of platelet aggregation and distinct biological activities .
Properties
IUPAC Name |
3-hydroxy-1-benzothiophene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NOS/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXMOBZBFOKSIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50305411 | |
Record name | 3-hydroxy-1-benzothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50305411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57477-69-7 | |
Record name | 3-Hydroxybenzo[b]thiophene-2-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57477-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 170717 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057477697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 57477-69-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-hydroxy-1-benzothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50305411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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